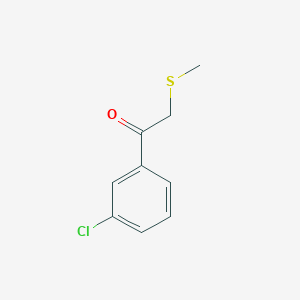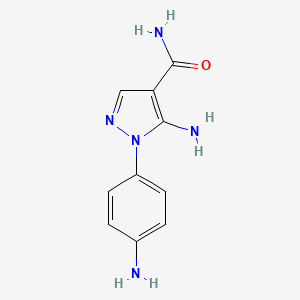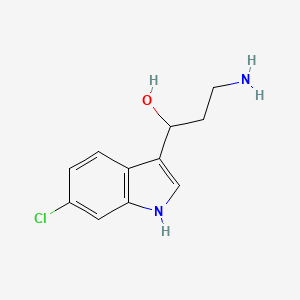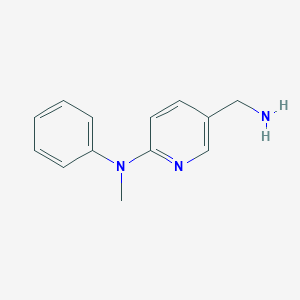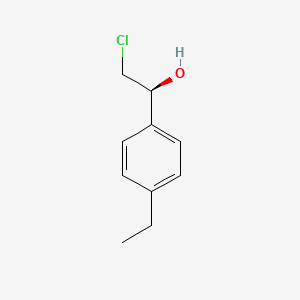
2-(3-Methylcyclohexyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylcyclohexyl)butanoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid derivative characterized by a butanoic acid backbone with a 3-methylcyclohexyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclohexyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with butanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate esterification. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(3-Methylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
科学的研究の応用
2-(3-Methylcyclohexyl)butanoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the cyclohexyl ring provides hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methylbutanoic acid: A structurally similar compound with a methyl group on the butanoic acid backbone.
3-Methylcyclohexanecarboxylic acid: Another compound with a cyclohexyl ring and a carboxylic acid group.
Uniqueness
2-(3-Methylcyclohexyl)butanoic acid is unique due to the presence of both a cyclohexyl ring and a butanoic acid backbone, which imparts distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
2-(3-methylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C11H20O2/c1-3-10(11(12)13)9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13) |
InChIキー |
MJGBBPHDKHWBDT-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCCC(C1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


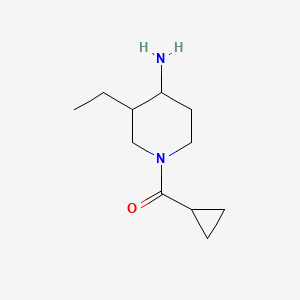
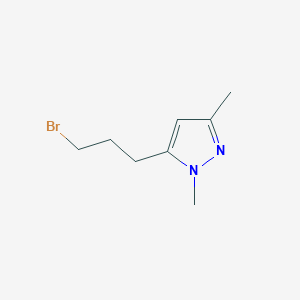
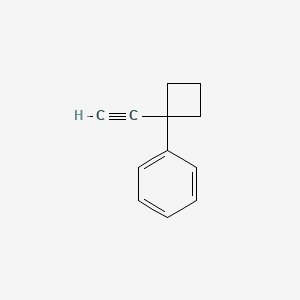
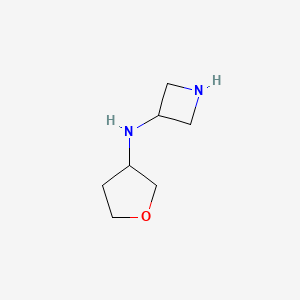

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

